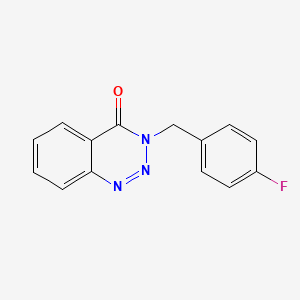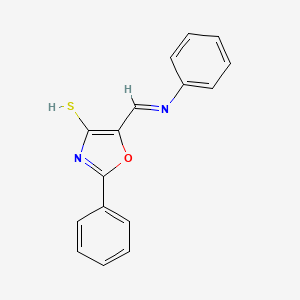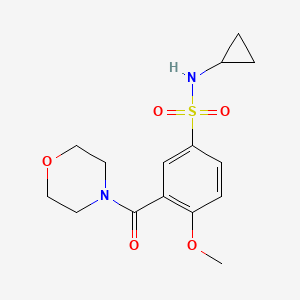![molecular formula C19H17ClN2O5S B3599510 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B3599510.png)
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide
Overview
Description
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide is a complex organic compound that features a sulfonamide group, a furan ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the sulfonylation of 3-chloro-4-methoxyaniline using a sulfonyl chloride derivative. This intermediate is then coupled with a furan-2-ylmethylamine derivative under appropriate conditions to form the final benzamide compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the chloro group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or modulating their function. The furan ring and benzamide moiety can also contribute to the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulphamoylbenzoic Acid: Shares the furan and sulfonamide groups but differs in the benzamide moiety.
N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide: Similar structure but with different substituents on the benzamide ring.
Uniqueness
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5S/c1-26-18-9-8-14(11-16(18)20)28(24,25)22-17-7-3-2-6-15(17)19(23)21-12-13-5-4-10-27-13/h2-11,22H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIOJEWAHBLPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B3599428.png)

![(E)-2-cyano-3-[2,5-dimethyl-3-(morpholin-4-ylmethyl)phenyl]prop-2-enethioamide](/img/structure/B3599462.png)
![Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate](/img/structure/B3599470.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3599476.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3599482.png)
![2-[[4-Ethyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B3599487.png)
![4-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B3599491.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide](/img/structure/B3599499.png)



![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B3599527.png)

